Dimethyl sulfate

Analytical Chemistry Mass Spectrometry Environmental Monitoring

Dimethyl sulfate-13C2,d6 (CAS 1216599-58-4) is a multiply isotopically labeled derivative of dimethyl sulfate, wherein all six hydrogen atoms are replaced by deuterium (²H) and the two carbon atoms are replaced by carbon-13 (¹³C). This results in a molecular formula of (¹³CD₃O)₂SO₂ and a molecular weight of approximately 134.15 g/mol.

Molecular Formula C2H6O4S
C2H6O4S
(CH3O)2SO2
Molecular Weight 126.13 g/mol
CAS No. 1216599-58-4
Cat. No. B3418229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl sulfate
CAS1216599-58-4
Molecular FormulaC2H6O4S
C2H6O4S
(CH3O)2SO2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)OC
InChIInChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3
InChIKeyVAYGXNSJCAHWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3 % at 64° F (NIOSH, 2016)
Sol in ether, dioxane, acetone, aromatic hydrocarbons.
Sparingly sol in carbon disulfide, aliphatic hydrocarbons.
Miscible in ethanol;  soluble in ethyl ether, carbon tetrachloride and benzene;  insoluble in carbon disulfide
Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature.
In water, 2,8X10+4 mg/L at 18 °C
Solubility in water, g/100ml at 18 °C: 2.8
(64°F): 3%

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Sulfate-13C2,d6 (CAS 1216599-58-4) Isotopic Identity and Core Applications Overview


Dimethyl sulfate-13C2,d6 (CAS 1216599-58-4) is a multiply isotopically labeled derivative of dimethyl sulfate, wherein all six hydrogen atoms are replaced by deuterium (²H) and the two carbon atoms are replaced by carbon-13 (¹³C) . This results in a molecular formula of (¹³CD₃O)₂SO₂ and a molecular weight of approximately 134.15 g/mol . As a diester of methanol and sulfuric acid, dimethyl sulfate is a potent methylating agent widely used in organic synthesis to methylate carboxylic acids, alcohols, phenols, amines, and thiols . The incorporation of stable heavy isotopes (¹³C and ²H) renders this specific product uniquely valuable as an internal standard for quantitative mass spectrometry (MS) analysis and for tracking the fate of the methyl group in complex reaction pathways or metabolic studies via NMR or MS [1].

Why Unlabeled Dimethyl Sulfate Cannot Substitute for Dimethyl Sulfate-13C2,d6 in Analytical and Mechanistic Workflows


The unlabeled dimethyl sulfate (CAS 77-78-1) shares identical chemical reactivity with its isotopically labeled counterpart [1]; however, substitution is impossible in applications requiring molecular tracking or quantification. In mass spectrometry, the unlabeled compound co-elutes and shares the same m/z as the analyte, making it invisible as an internal standard [2]. Conversely, dimethyl sulfate-13C2,d6, with its +8 Da mass shift (M+8), provides a distinct, non-overlapping signal, enabling precise quantification and compensation for matrix effects [2]. Furthermore, in nuclear magnetic resonance (NMR) or reaction mechanism studies, the absence of the ¹³C and ²H labels renders the unlabeled compound incapable of providing the distinctive isotopic signatures (e.g., ¹³C signal enhancement or kinetic isotope effects) necessary for tracing atom flow or probing rate-limiting steps . Therefore, procurement for analytical method development, environmental fate studies, or metabolic pathway elucidation specifically mandates the labeled compound.

Quantitative Differentiation of Dimethyl Sulfate-13C2,d6 vs. Unlabeled and Other Isotopologues


Superior Mass Shift for Unambiguous Quantitation vs. Unlabeled Dimethyl Sulfate

Dimethyl sulfate-13C2,d6 provides a +8 Da mass shift relative to unlabeled dimethyl sulfate (M = 126.13 g/mol), compared to a +6 Da shift for dimethyl sulfate-d6 (CAS 15199-43-6) [1]. This larger mass difference ensures baseline separation from the native analyte signal in complex matrices, minimizing isotopic cross-talk and improving signal-to-noise ratios in quantitative MS assays [2].

Analytical Chemistry Mass Spectrometry Environmental Monitoring

Enhanced NMR Sensitivity and Resolution for Mechanistic Elucidation vs. D6-Only Analog

The presence of ¹³C atoms (nuclear spin I = 1/2) in dimethyl sulfate-13C2,d6 provides a strong, detectable signal in ¹³C NMR spectroscopy . In contrast, dimethyl sulfate-d6 (I = 1 for ²H) lacks a ¹³C NMR signal and exhibits broad quadrupolar coupling in ²H NMR. The ¹³C label allows for direct observation of the labeled methyl group's fate with high chemical shift dispersion, facilitating mechanistic studies and tracking of carbon atom flow without the interference from the abundant ¹²C background signal present when using unlabeled material .

NMR Spectroscopy Reaction Mechanism Metabolic Flux Analysis

Precise Isotopic Purity for Reproducible Quantification vs. Other Labeled Batches

Commercially available dimethyl sulfate-13C2,d6 (Sigma-Aldrich Cat. No. 590096) is specified with an isotopic purity of 99 atom % ¹³C and 98 atom % D . This high, defined purity ensures that the molar response factor in MS assays remains constant and that the isotopic enrichment is sufficient for NMR detection without significant signal dilution from residual unlabeled species. This level of purity is critical for meeting the rigorous validation requirements of regulatory analytical methods (e.g., FDA, EPA) [1].

Analytical Standards Quality Control Stable Isotope Dilution

Dual-Label Advantage for Simultaneous Mass and NMR Tracking in Metabolism Studies

The incorporation of both ¹³C and ²H into the methyl groups of dimethyl sulfate-13C2,d6 provides a unique dual-tracking capability [1]. In in vitro or in vivo metabolic studies, the ¹³C label can be followed by high-resolution NMR to identify the specific carbon positions of the transferred methyl group in metabolites [2]. Simultaneously, the +8 Da mass shift allows for the use of mass spectrometry to quantify the parent compound and its metabolites with high specificity, even in complex biological matrices [3]. This dual analytical modality is not possible with a compound labeled only with deuterium.

Metabolomics Toxicology ADME Studies

Green Chemistry Profile vs. Methyl Iodide: Quantified Atom Economy and Mass Index

In a comparative study assessing green chemistry metrics, dimethyl sulfate (DMS) was found to have an atom economy (AE) greater than or equal to methyl iodide (MeI) for standard methylation reactions [1]. Specifically, the atom economy trend for methylating agents is Methanol >> Dimethyl Carbonate (DMC) >= DMS > MeI. This indicates that DMS is a more atom-efficient methylating reagent than the commonly used alternative methyl iodide [2].

Green Chemistry Process Chemistry Sustainability

Validated Application Scenarios for Dimethyl Sulfate-13C2,d6 Based on Quantitative Evidence


Internal Standard for Quantitative LC-MS/MS Analysis of Dimethyl Sulfate in Environmental or Biological Matrices

Dimethyl sulfate-13C2,d6 is the optimal internal standard for quantifying trace levels of unlabeled dimethyl sulfate due to its +8 Da mass shift, which eliminates signal overlap [1]. Its high isotopic purity (99 atom % ¹³C, 98 atom % D) ensures precise and reproducible calibration curves in compliance with regulatory bioanalytical method validation guidelines [2].

Mechanistic Probing of Methylation Reactions via ¹³C NMR Spectroscopy

Researchers investigating the selectivity and kinetics of novel methylation catalysts can utilize dimethyl sulfate-13C2,d6 as a probe. The ¹³C label allows for direct observation of the methyl group's transfer via ¹³C NMR, providing unambiguous evidence of the reaction pathway and identifying intermediates [1]. The deuterium labels also enable the measurement of kinetic isotope effects (KIE) to confirm the rate-limiting step [2].

In Vitro Metabolism and ADME Studies for Toxicological Assessment

In support of regulatory toxicology (e.g., REACH), dimethyl sulfate-13C2,d6 can be incubated with liver microsomes or hepatocytes. The dual ²H and ¹³C labels allow for simultaneous tracking of the parent compound's depletion via LC-MS/MS and structural identification of major metabolites via NMR, providing a robust and defensible data set for understanding its metabolic fate [1].

Process Development for Greener Methylation Protocols

Process chemists developing more sustainable synthetic routes can benchmark their novel catalysts or conditions against dimethyl sulfate (DMS). The established green chemistry metric of Atom Economy (AE) for DMS being >= that of methyl iodide provides a quantifiable baseline [1]. A new method demonstrating an AE exceeding that of DMS would represent a tangible improvement in process efficiency and waste reduction.

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